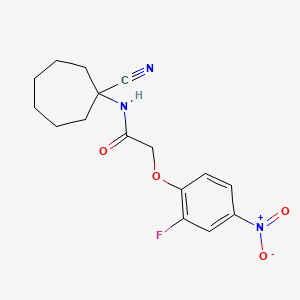

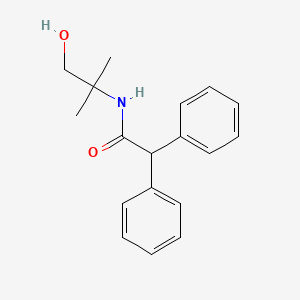

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic molecule that is likely to be an intermediate in the production of various heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, similar compounds with cyano and acetamide groups have been synthesized and characterized for their potential use in pharmaceuticals and other applications .

Synthesis Analysis

The synthesis of related compounds typically involves the use of cyano and acetamide functionalities as key building blocks. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been used in the synthesis of novel heterocyclic systems, indicating that cyanoacetamides are versatile intermediates in heterocyclic chemistry . Similarly, 2-cyano-N-(4-sulfamoylphenyl) acetamide has been described as a synthon for creating polyfunctionalized heterocycles . In the case of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide, the synthesis would likely involve a multi-step process, starting with the functionalization of a cycloheptyl ring with a cyano group, followed by the introduction of the 2-fluoro-4-nitrophenoxy moiety through a substitution reaction.

Molecular Structure Analysis

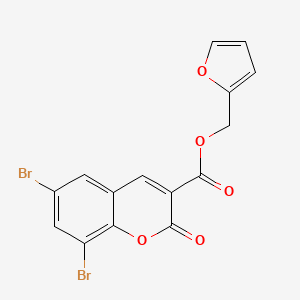

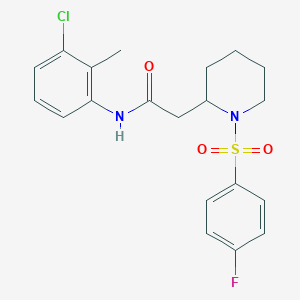

The molecular structure of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would be expected to feature a cycloheptyl ring with a pendant cyano group, and an acetamide linkage to a 2-fluoro-4-nitrophenoxy group. The presence of the cyano group can influence the electronic properties of the molecule, while the nitro and fluoro substituents on the aromatic ring can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Cyanoacetamides participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The cyano group can undergo transformations such as hydrolysis, reduction, and addition reactions, while the acetamide moiety can be involved in nucleophilic substitution reactions or serve as a directing group for further functionalization of the aromatic ring . The specific reactivity of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would depend on the nature of the substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide would be influenced by its functional groups. The cyano group is polar and can contribute to the molecule's dipole moment, while the nitro group is an electron-withdrawing group that can affect the acidity of adjacent hydrogens. The presence of a fluoro substituent can enhance the molecule's lipophilicity and potentially its ability to penetrate biological membranes . The acetamide linkage is amenable to hydrogen bonding, which can influence the compound's solubility and boiling point. The overall molecular geometry, as determined by the cycloheptyl ring and the attached groups, would also play a role in the compound's crystallinity and melting point.

Applications De Recherche Scientifique

Photoreactions in Drug Compounds : Studies have shown that certain drugs undergo different photoreactions in various solvents. For instance, a related compound, flutamide, shows different reactions when exposed to UV light in different solvents, resulting in varied products. This research is crucial in understanding the behavior of drug compounds under different environmental conditions (Watanabe, Fukuyoshi, & Oda, 2015).

Cytotoxicity Studies : Comparative studies of nitroaromatic drugs and their analogs in cell lines can shed light on their cytotoxic effects. Such studies help in understanding the molecular mechanisms of drug toxicity and effectiveness (Coe et al., 2007).

Development of Anticancer Agents : Research into compounds like N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has shown potential in developing anticancer, anti-inflammatory, and analgesic agents. These compounds have been evaluated for their effectiveness against various cancer cell lines (Rani, Pal, Hegde, & Hashim, 2014).

Optical Imaging and Drug Delivery : The reactivity of cyanine compounds is being explored for optical imaging and drug delivery. These compounds, due to their unique properties, are promising in visualizing and manipulating biological processes, especially in complex physiological settings (Gorka, Nani, & Schnermann, 2018).

Synthesis and Characterization of Novel Compounds : The synthesis of new metallophthalocyanines with phenoxyacetamide units, for example, represents an area of research focused on creating compounds with improved solubility and potential applications in material science (Ağırtaş & İzgi, 2009).

Chemoselective Acetylation in Drug Synthesis : The process of chemoselective acetylation, as seen in the synthesis of N-(2-Hydroxyphenyl)acetamide, is vital in the pharmaceutical industry, especially for antimalarial drug synthesis. Understanding these processes can lead to more efficient and selective drug synthesis methods (Magadum & Yadav, 2018).

Photocatalytic Degradation Studies : Research on the photocatalytic degradation of drugs like acetaminophen using TiO2 nanoparticles under UV light has implications in environmental science and pharmaceutical waste management (Jallouli et al., 2017).

Propriétés

IUPAC Name |

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c17-13-9-12(20(22)23)5-6-14(13)24-10-15(21)19-16(11-18)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMSUIINNMXHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)

![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)